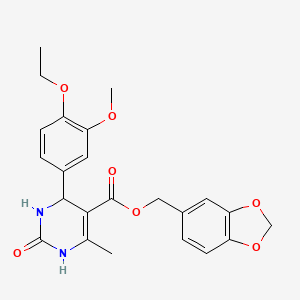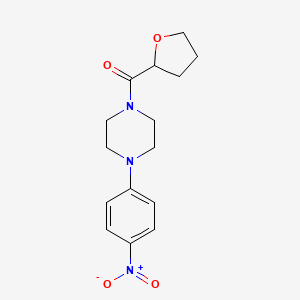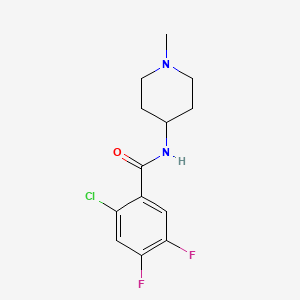![molecular formula C13H17Cl2NO B5203864 1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine, commonly known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DCP-LA has been found to possess neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of conditions such as stroke, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of DCP-LA is not fully understood. However, studies have suggested that DCP-LA may exert its neuroprotective effects by modulating various signaling pathways in the brain, including the Nrf2-Keap1 pathway, the PI3K/Akt pathway, and the MAPK pathway. DCP-LA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function.
Biochemical and Physiological Effects:
DCP-LA has been found to possess several biochemical and physiological effects. Studies have shown that DCP-LA can reduce oxidative stress and inflammation in the brain, protect neurons from damage, and improve cognitive function. DCP-LA has also been found to increase the levels of glutathione, an antioxidant that plays a key role in protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCP-LA in lab experiments is its neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using DCP-LA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on DCP-LA. One area of interest is the development of novel DCP-LA derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the effects of DCP-LA on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully elucidate the mechanism of action of DCP-LA and its potential therapeutic applications in humans.
Conclusion:
In conclusion, DCP-LA is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DCP-LA possesses neuroprotective, anti-inflammatory, and antioxidant properties, and has been found to improve cognitive function and memory in animal models of Alzheimer's disease and stroke. While there are some limitations to its use in lab experiments, DCP-LA remains a promising candidate for further research and development in the field of neurology.
Méthodes De Synthèse
DCP-LA can be synthesized in a laboratory setting using a multi-step process. The first step involves the reaction of 2,4-dichlorophenol with propylene oxide to form 3-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with pyrrolidine in the presence of a catalyst to yield DCP-LA.
Applications De Recherche Scientifique
DCP-LA has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that DCP-LA can protect neurons from oxidative stress and inflammation, which are key factors in the development and progression of neurodegenerative diseases. DCP-LA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
Propriétés
IUPAC Name |
1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZAVHMITRHSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,4-Dichlorophenoxy)propyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)

![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)


![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)
![methyl 3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5203861.png)
![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)